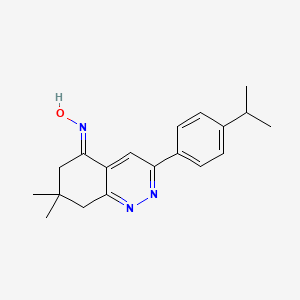

5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline

Description

Properties

IUPAC Name |

(NE)-N-[7,7-dimethyl-3-(4-propan-2-ylphenyl)-6,8-dihydrocinnolin-5-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-12(2)13-5-7-14(8-6-13)16-9-15-17(21-20-16)10-19(3,4)11-18(15)22-23/h5-9,12,23H,10-11H2,1-4H3/b22-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTTWAWBIUNGER-RELWKKBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN=C3CC(CC(=NO)C3=C2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C2=NN=C3CC(C/C(=N\O)/C3=C2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline typically involves multiple steps. One common method starts with the preparation of the cinnoline core, followed by the introduction of the hydroxyimino group and the isopropylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.

Reduction: The compound can be reduced to form amines or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amines.

Scientific Research Applications

5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The isopropylphenyl group may interact with hydrophobic regions of proteins or membranes, affecting their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Hydroxyimino Group: The target compound shares the hydroxyimino moiety with risperidone impurities (Imp. A/B), which are prone to isomerization. However, its placement on a cinnoline core (vs. pyrido-pyrimidinone in Imp.

- Aromatic vs. Saturated Cores: The 6,7,8-trihydrocinnoline system is less aromatic than naphthopyrans or pyrido-pyrimidinones, possibly enhancing solubility in organic solvents but reducing aqueous compatibility compared to TEBA-catalyzed naphthopyrans .

Key Observations :

- The target compound’s synthesis may require deprotection steps (e.g., TBAF-mediated cleavage of silyl ethers, as in ), increasing complexity compared to aqueous naphthopyran synthesis .

- Unlike TEBA-catalyzed reactions (which are cost-effective and eco-friendly), the target’s synthesis likely involves organic solvents (e.g., THF), posing environmental and safety challenges .

Stability and Regulatory Considerations

- Isomerization Risk: The hydroxyimino group in the target compound mirrors the instability seen in risperidone impurities, where E/Z isomerization must be rigorously controlled during manufacturing .

- Regulatory Status: While naphthopyrans are well-documented in synthetic literature , the trihydrocinnoline scaffold is less common, necessitating additional characterization (e.g., NMR, HPLC) to confirm purity and structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline, and how can experimental efficiency be improved?

- Methodological Answer : Use statistical Design of Experiments (DOE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary reaction parameters (temperature, solvent, catalyst loading) to identify critical factors affecting yield. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways, reducing experimental iterations. Post-analysis via multivariate regression validates optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, H/C NMR for structural elucidation (e.g., distinguishing hydroxyimino groups), and HPLC with UV/Vis detection for purity assessment. Cross-validate results using X-ray crystallography if single crystals are obtainable. For trace impurities, employ GC-MS or LC-MS/MS .

Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, to monitor reaction progress in real time. Pair this with statistical process control (SPC) charts to track critical quality attributes (e.g., yield, purity) across batches. Use DOE to establish robust operating ranges for key variables .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic properties and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations can assess solvation effects and conformational stability. Validate models by comparing computed IR/Raman spectra with experimental data .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic systems?

- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) hybrid methods to study transition states in catalytic cycles. Isotopic labeling (e.g., N or H) paired with kinetic isotope effect (KIE) studies can identify rate-determining steps. In-situ spectroscopic techniques (e.g., operando XAFS) provide temporal resolution of intermediate species .

Q. What methodologies address discrepancies in reported physicochemical data (e.g., solubility, stability) for this compound?

- Methodological Answer : Conduct cross-laboratory validation using standardized protocols (e.g., OECD guidelines for solubility testing). For stability conflicts, perform accelerated degradation studies under controlled humidity/temperature and analyze degradation products via LC-MS. Computational models (e.g., COSMO-RS) can predict solubility parameters to reconcile experimental variances .

Q. How should reactor design be optimized for scaling up reactions involving this compound?

- Methodological Answer : Use computational fluid dynamics (CFD) to simulate mixing efficiency and heat transfer in batch vs. continuous-flow reactors. For exothermic reactions, incorporate microreactors with high surface-area-to-volume ratios. Validate scalability using dimensionless numbers (e.g., Reynolds, Damköhler) to maintain kinetic similarity across scales .

Q. What advanced strategies exist for studying the compound’s stability under extreme conditions (e.g., high pH, oxidative environments)?

- Methodological Answer : Employ forced degradation studies with radical initiators (e.g., AIBN for oxidative stress) and analyze products via high-resolution LC-MS. Use Arrhenius kinetics to extrapolate shelf-life under ambient conditions. Pair with DFT calculations to predict degradation pathways and identify protective functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.